poly(D,L-lactide-co-glycolide)

Catalog No.
S596391
CAS No.
26780-50-7
M.F
C10H12O8
M. Wt
260.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
poly(D,L-lactide-co-glycolide)

CAS Number

26780-50-7

Product Name

poly(D,L-lactide-co-glycolide)

IUPAC Name

3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione

Molecular Formula

C10H12O8

Molecular Weight

260.2 g/mol

InChI

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2

InChI Key

LCSKNASZPVZHEG-UHFFFAOYSA-N

SMILES

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1

Synonyms

Copolymer, PL-PG, Copolymer, Polylactic-co-glycolic Acid, Copolymers, PL-PG, Copolymers, Polylactic-co-glycolic Acid, LactoSorb, PL PG Copolymer, PL-PG copolymer, PL-PG Copolymers, PLG polymer, PLG Polymers, PLGA Compound, PLGA Compounds, PLGA cpd, poly (D,L-lactic-co-glycolic acid), Poly (Lactic-co-glycolic Acid) -, Poly L lactic polyglycolic Acid, poly(D,L-lactide-co-glycolide), poly(DL-lactide-co-glycolic acid), poly(glycolide-co-lactide), Poly(L-lactide)-co-glycolide, poly(lactic-co-glycolic acid), poly-L-lactic-polyglycolic acid, Poly-L-lactic-polyglycolic Acids, Polylactic Acid Polyglycolic Acid Copolymer, polylactic acid-polyglycolic acid copolymer, Polylactic co glycolic Acid Copolymer, polylactic-co-glycolic acid copolymer, Polylactic-co-glycolic Acid Copolymers, Polymer, PLG, Polymers, PLG, RG 502

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1

Wound Closure and Tissue Approximation:

Vicryl plays a crucial role in closing surgical wounds and approximating tissues []. Studies have shown its effectiveness in various surgical procedures, including:

  • General surgery: Vicryl sutures are widely used for skin closure, abdominal wall closure, and other general surgical procedures [].
  • Orthopedic surgery: Rotator cuff repairs, meniscal repairs, and other orthopedic procedures use Vicryl for tissue approximation due to its strength and controlled absorption [].
  • Ophthalmic surgery: Vicryl sutures find application in ophthalmic procedures like cataract surgery and strabismus correction due to their fine size and minimal tissue reaction [].

Reduced Risk of Surgical Site Infections:

The development of Vicryl Plus, a triclosan-coated version of Vicryl, has significantly impacted surgical research. Triclosan is an antimicrobial agent that helps reduce the risk of surgical site infections (SSIs) []. Several studies have demonstrated the efficacy of Vicryl Plus in reducing SSIs compared to traditional Vicryl sutures in various surgical settings [, ]. This research has led to the increased adoption of Vicryl Plus in specific surgical procedures to ensure optimal patient outcomes.

Poly(D,L-lactide-co-glycolide) is a biodegradable copolymer formed from the polymerization of D,L-lactide and glycolide. This copolymer is known for its biocompatibility and biodegradability, making it particularly suitable for medical applications, such as drug delivery systems and tissue engineering. The molecular structure of poly(D,L-lactide-co-glycolide) consists of repeating units of lactic acid and glycolic acid, which confer unique properties such as tunable degradation rates and mechanical strength.

Vicryl sutures function primarily through mechanical action. They provide strength to hold tissues together during the healing process. As the suture degrades through hydrolysis, the body gradually replaces it with scar tissue, ultimately leading to complete wound closure [].

Vicryl is generally considered a safe suture material with minimal associated risks []. However, some potential adverse reactions include:

  • Tissue irritation: The suture material may cause temporary inflammation or redness at the implantation site [].
  • Infection: As with any foreign body, Vicryl sutures can introduce a potential pathway for infection if proper sterile technique is not followed during surgery [].
  • Suture extrusion: In rare cases, the suture may not be fully absorbed and extrude from the wound, requiring removal [].

The synthesis of poly(D,L-lactide-co-glycolide) typically involves ring-opening polymerization. In this process, the cyclic monomers (D,L-lactide and glycolide) are opened by a catalyst, usually tin(II) 2-ethylhexanoate, resulting in the formation of long polymer chains. The reaction can be represented as follows:

  • Initiation: The catalyst activates the monomers.
  • Propagation: The activated monomers undergo a chain reaction to form the copolymer.
  • Termination: The reaction is terminated by the addition of a terminating agent or by cooling.

This method allows for control over molecular weight and composition, which are critical for tailoring the properties of the final product.

Poly(D,L-lactide-co-glycolide) exhibits significant biological activity due to its biodegradability and biocompatibility. It is metabolized in the body into lactic acid and glycolic acid, both of which are naturally occurring compounds. This property makes poly(D,L-lactide-co-glycolide) suitable for various biomedical applications, including:

  • Drug Delivery: It can encapsulate drugs, allowing for controlled release.
  • Tissue Engineering: Its scaffolding capabilities support cell growth and tissue regeneration.

Studies have shown that poly(D,L-lactide-co-glycolide) can effectively reduce oxidative stress in cells when used in drug delivery systems .

Several synthesis methods exist for poly(D,L-lactide-co-glycolide), including:

  • Ring-Opening Polymerization: This is the most common method, involving the use of catalysts to initiate polymerization.
  • Emulsification-Evaporation: This technique involves dissolving poly(D,L-lactide-co-glycolide) in a volatile organic solvent, followed by emulsification in an aqueous phase to form nanoparticles .
  • Nanoprecipitation: A method where a solution containing the polymer is rapidly mixed with a non-solvent to precipitate nanoparticles.

Each method influences the morphology, size distribution, and encapsulation efficiency of the resulting particles.

Poly(L-lactide)Lactic acid onlySlower than PLGATissue scaffoldsPoly(glycolic acid)Glycolic acid onlyFaster than PLGASutures, meshesPolycaprolactoneCaprolactoneModerateDrug delivery, tissue engineeringPoly(L-lactic acid-co-caprolactone)Lactic acid & caprolactoneVariableControlled release systems

Poly(D,L-lactide-co-glycolide) stands out due to its tunable degradation rates based on the ratio of lactide to glycolide, allowing for customization according to specific application needs.

Interaction studies involving poly(D,L-lactide-co-glycolide) focus on its behavior in biological environments. Key findings include:

  • Cellular Interactions: Poly(D,L-lactide-co-glycolide)-based nanoparticles have been shown to enhance cellular uptake of encapsulated drugs .
  • Biocompatibility Assessments: In vitro studies demonstrate that it supports cell adhesion and proliferation without significant cytotoxicity.

These interactions are crucial for ensuring the safety and efficacy of poly(D,L-lactide-co-glycolide) in medical applications.

Dates

Modify: 2023-08-15

Explore Compound Types